molecular formula C19H31NO9 B7790683 2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Cat. No.: B7790683
M. Wt: 417.5 g/mol
InChI Key: WPTKISQJQVFSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C4H6O6/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPTKISQJQVFSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56392-17-7
Record name Metoprolol tartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Alkylation of 4-(2-Methoxyethyl)phenol with Epichlorohydrin

The metoprolol base synthesis begins with the reaction of 4-(2-methoxyethyl)phenol and (R,S)-epichlorohydrin in an aqueous alkaline medium. As detailed in the improved industrial process, sodium hydroxide is added in two stages to maintain optimal pH (10–12) while minimizing side reactions. The reaction proceeds at 35 ± 2°C for 4–6 hours, forming the epoxide intermediate.

Key parameters :

  • Molar ratio : 1:1.1 (4-(2-methoxyethyl)phenol : epichlorohydrin)

  • Base addition : Initial 50% NaOH charge followed by incremental addition

  • Distillation : Vacuum distillation at 50–60°C to remove excess epichlorohydrin

Post-reaction, the mixture undergoes vacuum distillation to isolate the glycidyl ether intermediate, yielding a viscous oil used directly in the next step.

Amination with Isopropylamine

The glycidyl ether intermediate reacts with isopropylamine under controlled conditions to form metoprolol base. The process involves:

  • Cooling the distillation residue to 0–5°C

  • Gradual addition of isopropylamine (1.05–1.1 equivalents) over 2–3 hours

  • Refluxing at 50–55°C for 3 hours to complete ring-opening

Critical control points :

  • Temperature maintenance below 15°C during amine addition to prevent exothermic side reactions

  • HPLC monitoring of reaction progression (target: <2% residual glycidyl ether)

  • Distillation under reduced pressure (70 ± 3°C) to remove excess isopropylamine

The crude metoprolol base is extracted into toluene, washed with acidic aqueous solution (0.22 kg HCl 35% per 15 kg water), and purified through vacuum distillation.

Salt Formation with Meso-Tartaric Acid

Acid-Base Reaction Optimization

The metoprolol base is converted to its meso-tartrate salt via neutralization in isopropanol. While the patented process describes succinate salt formation, meso-tartaric acid’s dicarboxylic structure permits analogous methodology:

  • Acid dissolution : Meso-tartaric acid (1.05 equivalents) dissolved in hot isopropanol (55–65°C)

  • Base solution preparation : Metoprolol base in isopropanol heated to 55–65°C

  • Precipitation : Gradual mixing of solutions followed by cooling to 20–25°C over 2 hours

Stoichiometric considerations :
Given meso-tartaric acid’s two carboxylic groups, a 1:2 (acid:base) molar ratio achieves complete salt formation. Experimental data from analogous systems show optimal yields at pH 6.8–7.2 during neutralization.

Crystallization and Isolation

The salt crystallization process involves:

ParameterValue/DescriptionSource
Cooling rate0.5°C/min from 65°C to 25°C
Stirring duration2 hours post-crystallization
Washing solventFiltered isopropanol (2 × 10 kg)
Drying conditionsVacuum (50–100 mbar) at 85–95°C

The final product exhibits consistent particle size distribution (D90 < 60 μm) suitable for pharmaceutical formulation.

Process Optimization and Scale-Up

Catalytic Efficiency in Epoxide Formation

The alkylation step’s efficiency depends on base distribution and mixing intensity. Industrial-scale reactors employ:

  • High-shear mixers (≥500 rpm) to ensure homogeneous alkali distribution

  • Jacketed reactors with ±0.5°C temperature control

  • Inline FTIR monitoring for real-time epoxide concentration analysis

Solvent Recovery Systems

Isopropanol recovery exceeds 95% through:

  • Multistage falling-film evaporators

  • Molecular sieve dehydration

  • Distillation with ≤5 theoretical plates

Analytical Characterization

Quality Control Metrics

ParameterSpecificationMethod
Assay (HPLC)98.5–101.5%USP <621>
Meso-tartaric acid ratio0.95–1.05 mol/molTitrimetric
Residual solvents<500 ppm isopropanolGC-FID
Heavy metals<10 ppmICP-MS

Industrial Production Considerations

Equipment Requirements

  • Glass-lined reactors for acid-sensitive steps

  • Hastelloy crystallizers for halide-containing intermediates

  • Continuous centrifugation for high-throughput separation

Environmental Controls

  • VOC abatement via condensation and carbon adsorption

  • Aqueous waste neutralization (pH 6–8) before discharge

  • Solid residues incinerated at ≥1000°C

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound exhibits reactivity at three primary sites:

  • Tartaric acid moiety : Carboxylic acid and hydroxyl groups.

  • Metoprolol base : Aromatic ether, secondary amine, and alcohol groups.

Key Reaction Pathways:

Functional GroupReaction TypeReagents/ConditionsProducts
Tartaric acid -OHEsterificationAcid chlorides, anhydridesDiesters (e.g., with methanol)
Tartaric acid -COOHSalt formationAlkali metals, aminesTartrate salts (e.g., Na⁺, K⁺ salts)
Metoprolol -NHAlkylation/AcylationAlkyl halides, acyl chloridesN-substituted derivatives
Aromatic ether (OCH₂CH₂)Acid-catalyzed cleavageHBr/HCl, heatPhenolic derivatives
Secondary alcohol (-OH)OxidationKMnO₄, CrO₃Ketones or carboxylic acids

Degradation Pathways

Metoprolol tartrate undergoes degradation under specific conditions, impacting its stability and efficacy:

Hydrolytic Degradation

  • Primary pathway : Cleavage of the ether linkage in acidic or basic media.

    • Conditions : pH < 3 or pH > 9, elevated temperatures .

    • Products : 4-(2-methoxyethyl)phenol and glycerol derivatives.

Oxidative Degradation

  • Sites : Secondary alcohol and amine groups.

    • Reagents : Peroxides, UV light.

    • Products : N-oxide derivatives or ketones .

Photolytic Degradation

  • Sensitivity : Exposure to UV light (λ = 254 nm) induces radical formation.

    • Outcome : Discoloration and loss of potency .

Esterification of Tartaric Acid

  • Reaction with methanol/H₂SO₄ yields dimethyl tartrate, enhancing lipophilicity .

  • Conditions : Reflux, 12 hours.

  • Yield : ~78% .

Amine Functionalization

  • Metoprolol’s secondary amine reacts with acetic anhydride to form acetylated derivatives.

    • Application : Prodrug synthesis for controlled release .

Stability in Formulations

ConditionStability OutcomeRecommendations
Aqueous solutions (pH 7)Stable for 24 hours at 25°CStore in inert atmosphere
Solid-stateDegrades at >40°C, humid conditionsLyophilize for long-term storage
Light exposureRapid decompositionUse amber glass packaging

Comparative Reactivity

PropertyTartaric Acid MoietyMetoprolol Base
Oxidation susceptibilityHigh (di-OH groups)Moderate (amine, alcohol)
Hydrolysis resistanceLow (ester linkage)Low (ether cleavage)
Thermal stabilityStable up to 150°CDegrades above 100°C

Analytical Characterization of Reaction Products

  • HPLC-MS : Used to identify degradation products like 4-(2-methoxyethyl)phenol (m/z 167) .

  • FTIR : Confirms ester formation (C=O stretch at 1740 cm⁻¹) .

Scientific Research Applications

Pharmacological Applications

  • Selective Beta-1 Adrenergic Blocker
    • The compound primarily acts as a selective beta-1 adrenergic blocker, which is beneficial in treating:
      • Angina Pectoris
      • Hypertension
      • Cardiac Arrhythmias
    • It inhibits the action of catecholamines on beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility, which helps manage cardiovascular conditions effectively.
  • Potential Antioxidant Properties
    • Recent studies suggest that this compound may exhibit antioxidant properties that contribute to cardiovascular protection. This aspect is critical for preventing oxidative stress-related damage in cardiac tissues.

Case Study 1: Cardiovascular Health

A clinical study evaluated the efficacy of this compound in patients with hypertension. Results indicated a significant reduction in systolic and diastolic blood pressure over a 12-week treatment period compared to placebo controls. Patients reported improved exercise tolerance and reduced episodes of angina, supporting its use as a therapeutic agent in cardiovascular health management.

Case Study 2: Antioxidant Effects

Research published in a peer-reviewed journal examined the antioxidant capabilities of this compound using various in vitro assays. The results demonstrated that it effectively scavenged free radicals and reduced lipid peroxidation in cardiac cells, suggesting its potential role as an adjunct therapy for patients at risk of oxidative stress-related cardiac events.

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison of 2,3-Dihydroxybutanedioic Acid with Other Hydroxy Acids
Property 2,3-Dihydroxybutanedioic Acid (Tartaric Acid) Malic Acid (2-Hydroxybutanedioic Acid) Citric Acid (2-Hydroxypropane-1,2,3-tricarboxylic acid)
Molecular Formula C₄H₆O₆ C₄H₆O₅ C₆H₈O₇
Hydroxyl Groups 2 (vicinal) 1 3
Natural Sources Grapes, citrus fruits Apples, stone fruits Citrus fruits, fermented foods
Industrial Applications Piezoelectric materials, food additive Food acidulant, skincare Chelating agent, pharmaceuticals
pKa Values pKa₁: 2.98, pKa₂: 4.34 pKa₁: 3.40, pKa₂: 5.20 pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40

Key Differences :

  • Tartaric acid’s vicinal diol structure enables unique chelation and crystallization behaviors, unlike malic or citric acids. Its enantiomers are critical in chiral resolution .
  • Citric acid’s three carboxylic groups make it a stronger chelator, while tartaric acid’s dielectric properties are exploited in material science .
Comparison of 1-[4-(2-Methoxyethyl)phenoxy]-3-(Propan-2-ylamino)propan-2-ol with Beta-Blockers
Property 1-[4-(2-Methoxyethyl)phenoxy]-3-(Propan-2-ylamino)propan-2-ol Propranolol Atenolol
Core Structure 3-(Propan-2-ylamino)propan-2-ol with 4-(2-methoxyethyl)phenoxy Naphthyloxy substituent Benzamide substituent
Lipophilicity (LogP) High (due to methoxyethyl group) Moderate Low
Receptor Selectivity Non-selective β-adrenergic antagonist (predicted) Non-selective β-blocker β₁-selective
Metabolic Stability Enhanced (methoxy group reduces oxidation) Moderate High (renal excretion)
Clinical Use Research compound (potential cardiovascular agent) Hypertension, arrhythmias Hypertension

Key Differences :

  • Unlike propranolol’s naphthyloxy group, the methoxyethyl substituent may reduce hepatic metabolism, improving bioavailability .
2,3-Dihydroxybutanedioic Acid
  • Material Science : Tartaric acid derivatives, such as Rochelle salt (potassium sodium tartrate), exhibit piezoelectric properties used in transducers and sensors .
  • Pharmaceuticals : As a chiral resolving agent in asymmetric synthesis, enabling the production of enantiopure drugs .
1-[4-(2-Methoxyethyl)phenoxy]-3-(Propan-2-ylamino)propan-2-ol
  • Preclinical Studies: Structural analogs (e.g., impurities listed in pharmaceutical standards) are investigated for cardiovascular activity, with modifications to the phenoxy group altering receptor binding kinetics .
  • Metabolic Profiling: Advanced LC/MS techniques (e.g., XCMS) have been used to characterize similar β-amino alcohols, identifying metabolites for biomarker discovery .

Biological Activity

The compound 2,3-dihydroxybutanedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol , also known as a derivative related to beta-blockers and other cardiovascular agents, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex structure that includes a dihydroxybutanedioic acid moiety and an aromatic ether. The molecular formula is C34H56N2OC_{34}H_{56}N_2O with a molecular weight of approximately 684.8 g/mol .

The compound exhibits biological activity primarily through its interaction with adrenergic receptors, particularly the beta-adrenergic receptors. It functions as an antagonist, which can lead to decreased heart rate and myocardial contractility, making it potentially useful in treating conditions like hypertension and heart failure.

Pharmacological Effects

  • Cardiovascular Effects :
    • The compound shows promise in reducing blood pressure and heart rate.
    • It may also exhibit antiarrhythmic properties by stabilizing cardiac membrane potential.
  • Neuroprotective Effects :
    • Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Antioxidant Activity :
    • The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby exerting antioxidant effects that can protect against cellular damage.

Summary of Biological Activities

Activity Description Reference
Cardiovascular EffectsReduces heart rate and blood pressure; antiarrhythmic properties
Neuroprotective EffectsProtects against oxidative stress in neuronal cells
Antioxidant ActivityScavenges free radicals; reduces cellular damage

Case Studies

  • Case Study on Hypertension Management :
    In a clinical trial involving patients with hypertension, administration of the compound resulted in a significant reduction in systolic and diastolic blood pressure compared to placebo groups. The study highlighted its efficacy as a beta-blocker alternative with fewer side effects.
  • Neuroprotection in Animal Models :
    Animal studies demonstrated that treatment with the compound improved cognitive function in models of Alzheimer’s disease by reducing oxidative stress markers and enhancing synaptic plasticity.

Research Findings

Recent research has focused on the optimization of this compound for enhanced efficacy and reduced side effects. Investigations into its pharmacokinetics reveal that it has favorable absorption characteristics, making it suitable for oral administration. Ongoing studies are exploring its potential use in combination therapies for chronic diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.